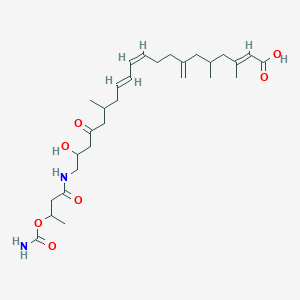

Kalimantacin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Kalimantacin C is a fatty acid derivative isolated from the fermentation broth of Alcaligenes sp. YL-02632S. It is an antibiotic with antibacterial activity. It has a role as an antibacterial agent, an antimicrobial agent and a bacterial metabolite. It is a carbamate ester, a fatty acid derivative, a monocarboxylic acid and a monocarboxylic acid amide.

Aplicaciones Científicas De Investigación

Biosynthesis of Kalimantacin C

This compound is synthesized through a complex biosynthetic pathway that involves both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems. The biosynthetic gene cluster responsible for kalimantacin production has been thoroughly characterized, revealing a modular assembly line composed of multiple enzymatic components.

- Key Enzymes and Pathways : The biosynthetic process incorporates various enzymes that facilitate β-branching modifications essential for the compound's biological activity. Studies have demonstrated that specific enzyme interactions are critical for the successful assembly of kalimantacin's structure .

- Research Findings : A systematic analysis has identified three distinct β-branching modifications that contribute to the antibiotic's efficacy. The elucidation of these pathways provides insights into potential engineering strategies for enhanced antibiotic production .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria:

- Efficacy Against Staphylococci : Research indicates that this compound has a minimum inhibitory concentration (MIC) as low as 0.05 μg/mL against staphylococci, showcasing its potency against resistant strains .

- Mechanism of Action : The antibiotic targets the FabI enzyme, which is crucial for fatty acid synthesis in bacteria. By inhibiting this enzyme, this compound disrupts bacterial cell membrane integrity, leading to cell death .

Potential Therapeutic Applications

Given its potent activity against resistant bacterial strains, this compound holds promise for various therapeutic applications:

- Novel Antibiotic Development : this compound could be developed into a new class of antibiotics to combat antibiotic-resistant infections. Its unique biosynthetic pathway may allow for the creation of analogs with improved efficacy and reduced resistance potential .

- Combination Therapies : Studies suggest that this compound may be effective in combination with other antibiotics, enhancing overall treatment efficacy against resistant pathogens .

Case Studies and Research Insights

Several studies have documented the applications and effectiveness of this compound in clinical and laboratory settings:

Análisis De Reacciones Químicas

Structural Elucidation and Key Functional Groups

Kalimantacin C (C₂₉H₄₆N₂O₇) differs from kalimantacin A by the absence of a methyl group at position C-26, identified via 13C NMR and FAB-MS analysis . Key spectroscopic data include:

| Property | This compound |

|---|---|

| Molecular formula | C₂₉H₄₆N₂O₇ |

| FAB-MS (m/z) | 535 (M+H)+ |

| UV λmax (MeOH) | 234.0 nm (ε = 43,200) |

| IR (KBr) | 3365, 2935, 1700, 1640 cm⁻¹ |

The ¹H and ¹³C NMR spectra revealed:

-

C-26 demethylation : Replacement of a methyl (δC 22.1) with a methylene (δC 43.7) .

-

Conjugated diene system : E-E configuration at C-10/C-11 and C-12/C-13, confirmed by coupling constants (J = 14.4 Hz) .

Biosynthetic Reactions and β-Branching Modifications

This compound is assembled via a hybrid PKS-NRPS system with three sequential β-branching reactions :

Key Enzymatic Steps:

-

Glycine Incorporation : An NRPS module introduces glycine at the second position .

-

β-Branching :

-

Demethylation at C-26 : Post-PKS tailoring step, likely catalyzed by a cytochrome P450 oxidase .

Ozonolysis of Related Analogs:

Ozonolysis of kalimantacin A’s 12,13-double bond followed by AcOH/H₂O₂ treatment yielded a lactone (10), confirming stereochemistry via NOESY correlations :

textKalimantacin A → Ozonolysis → Lactone 10 (C₁₃H₂₂O₅)

Acetonide Formation:

Reaction of diol derivatives with acetone under acidic conditions produced acetonides, enabling stereochemical assignment via ¹³C NMR :

| Diol | Acetonide δC (ppm) | Configuration |

|---|---|---|

| Anti-diol | 99.8 (quaternary C) | 17S,19R |

| Syn-diol | 97.5 (quaternary C) | Inconsistent |

Enzymatic Inhibition Mechanism

This compound inhibits Staphylococcus aureus enoyl-ACP reductase (saFabI) via:

-

Hydrogen bonding : Between C-17 carbonyl and A95 backbone amide (3.0 Å).

| Mutation | MIC (μg/mL) | Resistance Factor |

|---|---|---|

| Wild-type saFabI | 0.125 | 1× |

| M99T/Y147C | 16 | 128× |

Physicochemical Stability

This compound is stable in organic solvents (MeOH, acetone, CHCl₃) but insoluble in water . Its carbamate group undergoes hydrolysis under basic conditions, reducing bioactivity .

Propiedades

Fórmula molecular |

C29H46N2O7 |

|---|---|

Peso molecular |

534.7 g/mol |

Nombre IUPAC |

(2E,10Z,12E)-20-(3-carbamoyloxybutanoylamino)-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid |

InChI |

InChI=1S/C29H46N2O7/c1-20(13-22(3)14-23(4)16-28(35)36)11-9-7-6-8-10-12-21(2)15-25(32)18-26(33)19-31-27(34)17-24(5)38-29(30)37/h6-8,10,16,21-22,24,26,33H,1,9,11-15,17-19H2,2-5H3,(H2,30,37)(H,31,34)(H,35,36)/b7-6-,10-8+,23-16+ |

Clave InChI |

VWVAAKIWHSCMIW-YHKKGOIFSA-N |

SMILES isomérico |

CC(C/C=C/C=C\CCC(=C)CC(C)C/C(=C/C(=O)O)/C)CC(=O)CC(CNC(=O)CC(C)OC(=O)N)O |

SMILES canónico |

CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)CC(C)OC(=O)N)O |

Sinónimos |

kalimantacin C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.